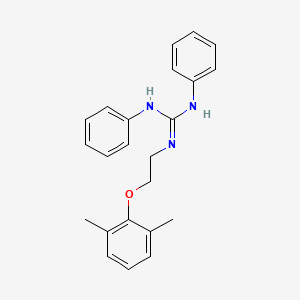
N-Icosyldocosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Icosyldocosylamine is a long-chain aliphatic amine, which is a type of organic compound characterized by the presence of an amine group attached to a long hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Icosyldocosylamine typically involves the reaction of a long-chain fatty acid with an amine. One common method is the reductive amination of a long-chain aldehyde with a long-chain amine. This reaction is usually carried out under mild conditions using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for the efficient production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Icosyldocosylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
N-Icosyldocosylamine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential role in cell membrane structure and function.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with lipid membranes.
Industry: It is used in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of N-Icosyldocosylamine involves its interaction with lipid membranes. The long hydrocarbon chain allows it to insert into the lipid bilayer, altering the membrane’s properties. This can affect various cellular processes, including membrane fluidity, permeability, and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Octadecyldocosylamine
- N-Hexadecyldocosylamine
- N-Tetradecyldocosylamine
Uniqueness
N-Icosyldocosylamine is unique due to its specific chain length, which gives it distinct physical and chemical properties compared to other long-chain amines. This uniqueness makes it particularly useful in applications requiring specific interactions with lipid membranes.
Properties
CAS No. |
7268-58-8 |
|---|---|
Molecular Formula |
C42H87N |
Molecular Weight |
606.1 g/mol |
IUPAC Name |
N-icosyldocosan-1-amine |
InChI |
InChI=1S/C42H87N/c1-3-5-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-42-43-41-39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-6-4-2/h43H,3-42H2,1-2H3 |
InChI Key |
SDGDJTPRANMWBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)
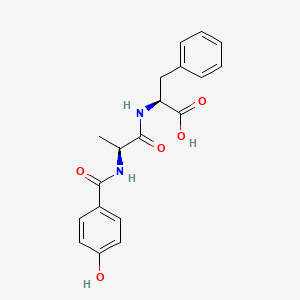
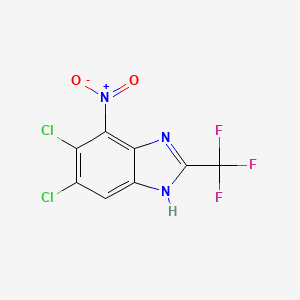
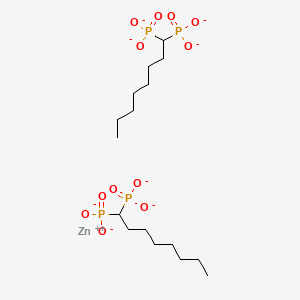
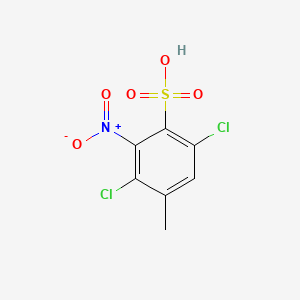
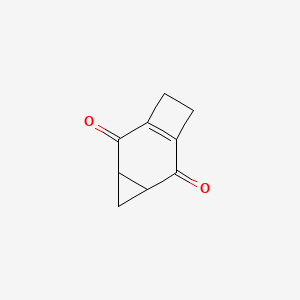
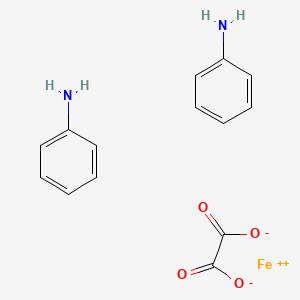

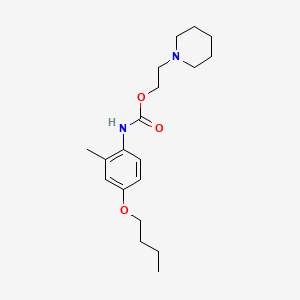
![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)
![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
